Bis(trifluoromethyl)chlorophosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

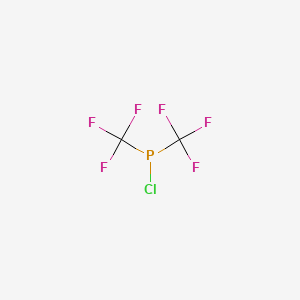

Structure

3D Structure

Properties

IUPAC Name |

chloro-bis(trifluoromethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPNGGHOLGPULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215318 | |

| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650-52-2 | |

| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Bis(trifluoromethyl)chlorophosphine (CAS 650-52-2)

Executive Summary

Bis(trifluoromethyl)chlorophosphine (CAS 650-52-2), with the formula

Part 1: Fundamental Chemical Identity

The electronic environment of

Physicochemical Properties Table[2][3][4][5][6]

| Property | Value | Technical Note |

| CAS Number | 650-52-2 | |

| Formula | ||

| Molecular Weight | 204.44 g/mol | |

| Boiling Point | 21°C (at 760 mmHg) | Critical Safety Factor: Exists as a gas/volatile liquid at standard ambient temperature. |

| Appearance | Colorless to pale yellow liquid | Fumes in air due to hydrolysis. |

| Solubility | Soluble in inert organic solvents | Compatible with |

| Reactivity | High | Hydrolyzes rapidly to release HCl; Pyrophoric potential in concentrated forms. |

Part 2: Synthesis & Production Workflows

The synthesis of

Core Synthesis Protocol (Red Phosphorus Route)

-

Precursor Formation: Reaction of Red Phosphorus (

) with Trifluoroiodomethane ( -

Intermediate Isolation: Fractional distillation to isolate Bis(trifluoromethyl)iodophosphine (

).[1] -

Halide Exchange: Conversion of the iodide to chloride using Silver Chloride (

).

Figure 1: Step-wise synthesis of this compound via the iodide intermediate. This route maximizes yield and purity by leveraging the thermodynamic driving force of AgI precipitation.

Part 3: Spectroscopic Identification (NMR)

Accurate identification relies on the characteristic coupling between Phosphorus-31 and Fluorine-19. The

Diagnostic NMR Parameters[2][7][8][9][10]

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| +80 to +130 ppm | Septet | Downfield shift due to Cl; split into septet by 6 equivalent F atoms. | ||

| -50 to -70 ppm | Doublet | Characteristic range for |

Note: Chemical shifts are solvent-dependent. Values referenced against

Part 4: Reactivity Profile & Applications

The P-Cl bond in

Ligand Synthesis (Aminolysis)

Reaction with secondary amines yields aminophosphines, used as ligands in transition metal catalysis where electron-poor phosphines are required to enhance reductive elimination steps.

Hydrolysis & Oxidation

Upon contact with moisture, the compound hydrolyzes to form the secondary phosphine oxide, often existing in equilibrium with its tautomer.

Precursor Utility

It serves as a critical intermediate for generating the Bis(trifluoromethyl)phosphino radical or anion, utilized to introduce the

Figure 2: Divergent reactivity pathways of this compound.

Part 5: Safety & Handling Protocol

Hazard Classification: Corrosive, Volatile, Moisture Sensitive.[2]

Because the boiling point (21°C) is near ambient room temperature,

-

Temperature Control: Always handle glassware and syringes that have been chilled. Store the reagent at -20°C or lower .

-

Inert Atmosphere: All manipulations must occur under Nitrogen or Argon using Schlenk or Glovebox techniques.

-

Vapor Management: The low boiling point means the headspace of any container is saturated with the compound. Open vessels only in a high-flow fume hood.

-

Neutralization: A scrubber containing aqueous NaOH or

should be connected to the vacuum line exhaust to neutralize evolved HCl and fluorinated byproducts during evaporation.

References

-

NIST Standard Reference Data. "Fluoroalkyl Phosphorus Compounds - Synthesis and Properties." National Institute of Standards and Technology.[3]

-

Burg, A. B.; Mahler, W. "Bistrifluoromethylphosphinous acid and its derivatives." Journal of the American Chemical Society, 1957. (Foundational synthesis via Red P + CF3I).[1]

-

CymitQuimica. "this compound CAS 650-52-2 Technical Data."

-

Alfa Chemistry. "19F NMR Chemical Shift Tables for Organofluorine Compounds."

Sources

A Senior Application Scientist's Technical Guide to Bis(trifluoromethyl)chlorophosphine: A Keystone Reagent in Modern Fluorine Chemistry

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Bis(trifluoromethyl)chlorophosphine, (CF₃)₂PCl, is a highly reactive organophosphorus compound that serves as a critical building block for the introduction of the bis(trifluoromethyl)phosphino group, [(CF₃)₂P-], into a wide array of molecules. The convergence of the labile phosphorus-chlorine bond with the unique electronic and steric properties of two trifluoromethyl groups makes this reagent an invaluable tool in synthetic chemistry. The strong electron-withdrawing nature and lipophilicity imparted by the CF₃ moieties are particularly relevant in the design of advanced catalysts, functional materials, and next-generation pharmaceutical candidates. This guide provides a comprehensive overview of its properties, logical synthetic strategies, core applications in drug discovery, and rigorous protocols for its safe handling, grounded in the principles of organophosphorus chemistry.

The Strategic Importance of (CF₃)₂PCl in Chemical Synthesis

This compound is more than a simple reagent; it is a strategic conduit to advanced molecular architectures. Its utility stems from the synergistic interplay of two key structural features:

-

The Reactive P-Cl Bond: This bond is the molecule's primary reactive site, highly susceptible to nucleophilic attack. This allows for the straightforward coupling of the (CF₃)₂P moiety with a diverse range of substrates, including alcohols, amines, and organometallic reagents, to form new P-O, P-N, and P-C bonds, respectively.[1] The high reactivity is a double-edged sword, necessitating the stringent handling protocols detailed in Section 5.0.

-

The Dual Trifluoromethyl Groups: The CF₃ group is a "superstar" in medicinal chemistry and materials science. Its incorporation into a molecule can dramatically and predictably alter physicochemical properties. Specifically, the two CF₃ groups in (CF₃)₂PCl confer:

-

Potent Electron-Withdrawing Effects: This significantly lowers the electron density at the phosphorus atom, modulating the σ-donating and π-accepting properties of phosphine ligands derived from it.

-

Enhanced Lipophilicity: The fluorine atoms increase the molecule's affinity for nonpolar environments, a key parameter for tuning the solubility and membrane permeability of drug candidates.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymatic processes, which can prolong the in-vivo half-life of a therapeutic agent.[2]

-

Unique Steric Profile: The CF₃ groups provide significant steric bulk, which can be exploited to create specific ligand-metal geometries in catalysis or to influence the binding conformation of a drug molecule.

-

Thus, the decision to use (CF₃)₂PCl is driven by the strategic goal of imparting these fluorine-specific benefits onto a target molecule in a single, efficient step.

Physicochemical and Spectroscopic Characterization

While (CF₃)₂PCl is a known chemical entity, comprehensive, publicly available data on its physical properties is sparse. The information below combines established data with expert analysis of expected spectroscopic signatures based on its structure.

Physical and Chemical Properties

A summary of the core identification and physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 204.44 g/mol | [1] |

| Molecular Formula | C₂ClF₆P | [1] |

| CAS Number | 650-52-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Data not publicly reported | |

| Density | Data not publicly reported | |

| Reactivity with Water | Reacts, potentially violently, to release HCl | [1] |

Expected Spectroscopic Signatures: A Self-Validating System

For a researcher preparing or handling this compound, spectroscopic analysis is the primary method of identity and purity confirmation.

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing (CF₃)₂PCl. As a trivalent phosphorus(III) compound bonded to three electronegative substituents (one Cl, two CF₃), the ³¹P chemical shift is expected to be significantly downfield (deshielded). For context, trihalophosphines like PCl₃ and PBr₃ appear at δ ≈ 219 ppm and δ ≈ 228 ppm, respectively.[3] Therefore, a chemical shift in the δ = 120 to 225 ppm range would be a strong indicator of the target structure.[3] The signal should appear as a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups.

-

¹⁹F NMR Spectroscopy: The fluorine spectrum provides complementary validation. The six fluorine atoms are chemically equivalent and should give rise to a single resonance. Based on typical chemical shifts for CF₃ groups attached to a heteroatom, this signal is expected in the range of δ = -55 to -75 ppm (relative to CFCl₃).[4][5] Crucially, this signal will be split by the single phosphorus atom (a spin ½ nucleus), appearing as a doublet . The observation of a doublet in the ¹⁹F NMR and a septet in the ³¹P NMR, with the same coupling constant (¹JP-F), provides powerful, self-validating evidence for the P(CF₃)₂ moiety.

Synthesis and Mechanistic Considerations

Representative Synthetic Approach: Halogenation of a P(III) Precursor

The most direct conceptual route involves the controlled chlorination of a suitable P(III) precursor, such as bis(trifluoromethyl)phosphine, (CF₃)₂PH, or tetrakis(trifluoromethyl)diphosphine, (CF₃)₂P-P(CF₃)₂. The cleavage of a P-H or P-P bond with a chlorinating agent is a standard transformation.

Step-by-Step Conceptual Protocol

Causality: The choice of a P-P bonded diphosphine as a precursor is strategic. The P-P bond is weaker than a P-C or P-F bond, allowing for selective cleavage by a halogen like chlorine without disrupting the core (CF₃)₂P units. An inert solvent is critical to prevent side reactions with the highly reactive product.

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet, and a pressure-equalizing dropping funnel. The entire system must be maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

-

Precursor Charging: In a glovebox or under a strong counterflow of inert gas, charge the flask with tetrakis(trifluoromethyl)diphosphine dissolved in a rigorously dried, inert solvent like carbon tetrachloride.

-

Controlled Cooling: Cool the stirred solution to a low temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath. This is a critical control point to manage the exothermicity of the halogenation reaction.

-

Reagent Addition: Slowly add a stoichiometric amount (one equivalent) of chlorine, dissolved in the same inert solvent, via the dropping funnel over a period of 1-2 hours. The slow addition rate is essential to prevent localized overheating and the formation of over-chlorinated byproducts (e.g., (CF₃)₂PCl₃).

-

Reaction Monitoring: The reaction progress can be monitored by withdrawing aliquots (under inert conditions) and analyzing them via ³¹P NMR spectroscopy, observing the disappearance of the diphosphine starting material signal and the appearance of the product signal.

-

Workup and Purification: Once the reaction is complete, allow the mixture to slowly warm to room temperature. The solvent and any volatile byproducts are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum, ensuring the collection apparatus is also under an inert atmosphere.

Core Applications in Drug Discovery and Development

The primary role of (CF₃)₂PCl in a pharmaceutical context is as a sophisticated building block. It is not typically part of a final API structure itself, but is used to create intermediates or catalysts that are pivotal for drug synthesis.

Synthesis of Electron-Poor Phosphine Ligands

Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are workhorses in pharmaceutical process chemistry, and their efficiency is dictated by the phosphine ligands coordinated to the metal catalyst (e.g., Palladium). By reacting (CF₃)₂PCl with organometallic reagents (e.g., Grignard or organolithium reagents), novel phosphine ligands can be synthesized.

-

Mechanistic Insight: The two CF₃ groups act as powerful electron sinks, making the resulting phosphine ligand, R-P(CF₃)₂, a very poor σ-donor and a good π-acceptor. This electronic tuning can dramatically influence the catalytic cycle, potentially increasing the rate of reductive elimination—often the turnover-limiting step—and enhancing catalyst stability and selectivity for challenging substrates.

Bioisosteric Replacement and Pharmacokinetic (PK) Optimization

The (CF₃)₂P- group can be used to modify existing drug candidates to improve their properties. For example, replacing a less stable or more hydrophilic functional group with a phosphinite derived from (CF₃)₂PCl (i.e., R-O-P(CF₃)₂) can serve several purposes:

-

Enhancing Membrane Permeability: The high lipophilicity of the two CF₃ groups can help a drug molecule cross cellular membranes more effectively, which is critical for reaching intracellular targets.

-

Blocking Metabolic Hotspots: If a particular site on a drug molecule is susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), introducing the sterically bulky and electronically robust (CF₃)₂P- group can shield that position and improve the drug's metabolic lifetime.

Safety, Handling, and Storage: A Self-Validating Protocol

The high reactivity of this compound mandates rigorous handling procedures. The protocol described here is a self-validating system: adherence to these steps inherently protects the user and preserves the integrity of the reagent.

Core Principle: The primary hazard is the rapid, exothermic reaction with protic sources (especially water, alcohols, and atmospheric moisture) to liberate corrosive and toxic hydrochloric acid (HCl) gas.[1] All procedures must be designed to rigorously exclude atmospheric moisture.

Step-by-Step Handling Protocol

-

Environment Preparation (The Causality of Control):

-

Action: All manipulations must be performed inside a well-maintained glovebox with an inert atmosphere (N₂ or Ar, <1 ppm O₂, <1 ppm H₂O) or on a Schlenk line using established inert atmosphere techniques.

-

Reasoning: This is the primary barrier preventing contact with atmospheric moisture, thereby preventing HCl release and reagent decomposition.

-

-

Personal Protective Equipment (PPE) (The Causality of Protection):

-

Action: Wear standard PPE (lab coat, safety glasses) supplemented with chemical-resistant gloves (e.g., nitrile or neoprene) and flame-retardant arm sleeves. A face shield is strongly recommended when handling quantities >10 mL.

-

Reasoning: This protects against accidental splashes of the corrosive liquid and potential contact with its reaction products.

-

-

Reagent Transfer (The Causality of Precision):

-

Action: Use only oven- or flame-dried glassware. Transfer the liquid using gas-tight syringes (for Schlenk line work) or new, clean pipettes (in a glovebox). Never pour the reagent in the open air.

-

Reasoning: Prevents contamination and decomposition of the reagent from residual moisture on glassware surfaces. Ensures accurate measurement without exposure.

-

-

Quenching and Disposal (The Causality of Neutralization):

-

Action: To quench residual reagent or clean contaminated glassware, slowly add the material to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate or isopropyl alcohol, in a non-polar solvent. The quenching process must be done in a chemical fume hood.

-

Reasoning: The controlled addition to a weak nucleophile/base ensures that the hydrolysis is manageable and that the resulting HCl is immediately neutralized, preventing its release.

-

-

Storage:

-

Action: Store in a tightly sealed container (e.g., a glass ampoule or a bottle with a PTFE-lined cap) inside a secondary container. Store in a cool, dry, well-ventilated area designated for reactive chemicals, away from water, alcohols, and oxidizing agents.

-

Reasoning: Provides multiple layers of protection against accidental exposure to moisture and incompatible materials.

-

Conclusion

This compound is a specialty reagent whose value is derived from its ability to efficiently introduce the unique and powerful (CF₃)₂P- moiety. While its high reactivity demands respect and meticulous handling, this same reactivity makes it a potent tool for the synthesis of advanced materials, highly efficient catalysts, and novel pharmaceutical intermediates. For the medicinal or process chemist, (CF₃)₂PCl represents a direct and logical method for leveraging the well-understood benefits of fluorine chemistry to optimize molecular properties and drive innovation in drug discovery and development.

References

- Current time information in Cardiff, GB. (n.d.). Google.

-

Reich, H. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 28, 2026, from [Link]

-

PubMed. (2023). Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines. Retrieved January 28, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved January 28, 2026, from [Link]

-

That Chemist. (2022, May 30). Carbon Trifluoromethylation (IOC 49) [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines | Request PDF. Retrieved January 28, 2026, from [Link]

- Doi, R., & Ogoshi, S. (2024). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. European Journal of Organic Chemistry, 27(11), e202301229.

-

ChemExper. (n.d.). 31 Phosphorus NMR. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Retrieved January 28, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. Retrieved January 28, 2026, from [Link]

-

Beilstein Journals. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Retrieved January 28, 2026, from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved January 28, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Retrieved January 28, 2026, from [Link]

-

Wiley-VCH. (n.d.). 1 Fundamental Reactions to Cleave Carbon–Carbon σ-Bonds with Transition Metal Complexes. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (n.d.). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Retrieved January 28, 2026, from [Link]

-

NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. [Link]

-

Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Chlorodiisopropylphosphine. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (n.d.). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved January 28, 2026, from [Link]

-

SciSpace. (n.d.). Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health. (n.d.). Carbon–fluorine bond cleavage mediated by metalloenzymes. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 28, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phosphine, bis(trifluoromethyl)- (CAS 460-96-8). Retrieved January 28, 2026, from [Link]

-

ChemExper. (n.d.). 19Flourine NMR. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Chlorodiphenylphosphine. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Request PDF. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Bis(trifluoromethyl)peroxide. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4,4'-Bis[trifluoromethyl]biphenyl. Retrieved January 28, 2026, from [Link]

-

SciSpace. (n.d.). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic C. Retrieved January 28, 2026, from [Link]

Sources

- 1. CAS 650-52-2: Bis(trifluoromethyl)-chlorophosphine [cymitquimica.com]

- 2. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Bis(trifluoromethyl)chlorophosphine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Powerful Reagent in Modern Synthesis

Bis(trifluoromethyl)chlorophosphine, with the chemical formula (CF₃)₂PCl, is a highly reactive organophosphorus compound that serves as a critical building block in advanced synthetic chemistry. Characterized by a central phosphorus atom bonded to two strongly electron-withdrawing trifluoromethyl (-CF₃) groups and a labile chlorine atom, this reagent is prized for its ability to introduce the unique bis(trifluoromethyl)phosphino moiety into a wide array of molecular architectures.

The presence of the -CF₃ groups imparts distinct electronic and steric properties, enhancing the lipophilicity and metabolic stability of derivative compounds.[1] Its primary utility lies in the synthesis of specialized phosphine ligands, which are indispensable in homogeneous catalysis, and as a strategic component in the development of novel pharmaceuticals and agrochemicals where the incorporation of fluorine is a key design element.[2][3][4] This guide provides a comprehensive overview of its chemical properties, reactivity, handling protocols, and applications for professionals in research and development.

Core Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid known for its high reactivity, particularly towards moisture.[1] The key properties are summarized below.

| Property | Value / Description |

| CAS Number | 650-52-2 |

| Molecular Formula | C₂ClF₆P |

| Molecular Weight | 204.44 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Reactivity | Highly reactive, especially with nucleophiles. Reacts with moisture to release corrosive hydrochloric acid.[1] |

| Stability | Thermally unstable and sensitive to oxygen, may ignite spontaneously.[1] |

Spectroscopic Signatures

-

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance. The chemical shift would be significantly influenced by the chlorine and two CF₃ groups. For comparison, ionic chlorophosphonium species appear in the range of δ = 58-66 ppm, though (CF₃)₂PCl is a neutral species and its shift would differ.[5]

-

¹⁹F NMR: The fluorine-19 NMR spectrum would display a doublet due to coupling with the adjacent phosphorus atom (²JP-F). The chemical shift is characteristic of the CF₃ group attached to phosphorus.

-

Infrared (FT-IR): The IR spectrum would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1000-1200 cm⁻¹ region.[6][7][8] A characteristic P-Cl stretching frequency would also be observable at lower wavenumbers.

Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by two primary features: the high electrophilicity of the phosphorus atom and the reactivity of the P-Cl bond.

-

Electronic Effects of Trifluoromethyl Groups: The two -CF₃ groups are powerful inductive electron-withdrawing groups. This effect pulls electron density away from the phosphorus atom, rendering it highly electron-deficient and thus exceptionally susceptible to attack by nucleophiles.

-

The P-Cl Bond as a Leaving Group: The phosphorus-chlorine bond is polarized and relatively weak, making the chloride ion an excellent leaving group in nucleophilic substitution reactions.

The predominant reaction mechanism is nucleophilic substitution , where a nucleophile (Nu⁻) attacks the electrophilic phosphorus center, displacing the chloride and forming a new phosphorus-nucleophile bond. This versatility allows for the creation of a wide range of phosphine derivatives.

Caption: General mechanism for nucleophilic substitution on (CF₃)₂PCl.

This reactivity makes it a superior precursor for synthesizing tertiary phosphines, phosphinites, and phosphonamidites by reacting it with organometallic reagents (e.g., Grignard, organolithium), alcohols, or amines, respectively.

Synthesis and Safe Handling Protocols

Given its reactivity and hazardous nature, strict adherence to safety protocols is paramount when working with this compound.

Conceptual Synthesis Route

While various proprietary methods exist, a common academic approach for preparing chlorophosphines involves the reaction of phosphorus trichloride (PCl₃) with a suitable nucleophilic reagent.[2][3][9] For (CF₃)₂PCl, a plausible route involves the reaction of an iodotrifluoromethylphosphine precursor with a chlorinating agent. A key documented synthesis involves the reaction of phosphorus with trifluoroiodomethane to produce iodobistrifluoromethylphosphine, P(CF₃)₂I, which can then be converted to the chloride.[6]

Mandatory Safety and Handling Procedures

This compound is corrosive and reacts with moisture to produce HCl gas. It should be handled with extreme care.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Eye Protection: Safety goggles and a full-face shield.

-

Lab Coat: Flame-retardant lab coat.

Engineering Controls:

-

All manipulations must be performed in a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

-

Disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Applications in Drug Development and Catalysis

The unique properties conferred by the bis(trifluoromethyl)phosphino group make (CF₃)₂PCl a valuable reagent, particularly in fields where molecular fine-tuning is critical.

Role in Medicinal Chemistry and Drug Design

The trifluoromethyl group is a "privileged" moiety in drug design. Its incorporation into a drug candidate can significantly enhance key pharmacokinetic properties:

-

Metabolic Stability: The C-F bond is strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[4]

-

Binding Affinity: The strong dipole moment of the -CF₃ group can lead to favorable interactions with protein targets, increasing binding affinity and potency.

(CF₃)₂PCl serves as an efficient tool to introduce the P(CF₃)₂ fragment, enabling the exploration of new chemical space in the design of novel therapeutics and agrochemicals.[1]

Precursor to Advanced Phosphine Ligands

Organophosphines are arguably the most important class of ligands in homogeneous catalysis.[2][3] They are crucial for a multitude of transformations, including palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[10]

By using (CF₃)₂PCl as a starting material, chemists can synthesize a variety of tertiary phosphine ligands (R-P(CF₃)₂) with tailored steric and electronic properties. The electron-withdrawing nature of the -CF₃ groups modifies the electron density on the metal center in a catalytic complex, which in turn influences the rates of key steps like oxidative addition and reductive elimination, ultimately controlling the catalyst's activity and selectivity.

Exemplary Experimental Workflow: Synthesis of a Tertiary Phosphine

This section provides a validated, step-by-step protocol for the reaction of this compound with a Grignard reagent to exemplify its practical use.

Objective: To synthesize Phenyl-bis(trifluoromethyl)phosphine (PhP(CF₃)₂) from (CF₃)₂PCl and Phenylmagnesium bromide.

Materials:

-

This compound ((CF₃)₂PCl)

-

Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF

-

Anhydrous diethyl ether or THF

-

Degassed, saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, dropping funnel, magnetic stirrer, and inert gas line (Argon)

Protocol:

-

System Preparation: Assemble a 250 mL three-neck Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet/outlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of argon.

-

Reagent Loading: In the flask, dissolve this compound (1.0 eq) in 50 mL of anhydrous diethyl ether under argon.

-

Reaction Setup: Cool the solution to -78°C using a dry ice/acetone bath.

-

Grignard Addition: Add phenylmagnesium bromide (1.05 eq) solution to the dropping funnel via cannula transfer. Add the Grignard reagent dropwise to the stirred solution of (CF₃)₂PCl over 30 minutes, maintaining the temperature at -78°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of degassed, saturated aqueous NH₄Cl solution dropwise.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution through a cannula into a clean, dry Schlenk flask.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or chromatography to yield the pure PhP(CF₃)₂.

Caption: Experimental workflow for tertiary phosphine synthesis.

Conclusion

This compound is a cornerstone reagent for introducing the valuable P(CF₃)₂ moiety into organic molecules. Its high reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl groups, makes it an ideal precursor for a vast range of phosphine derivatives. For scientists in catalysis and drug discovery, mastering the handling and application of this potent building block opens up new avenues for designing highly efficient catalytic systems and developing next-generation therapeutics with enhanced pharmacological profiles. Due to its hazardous properties, a thorough understanding of and adherence to strict safety protocols is non-negotiable for its successful and safe implementation in the laboratory.

References

-

Reich, D. L., & Gschneidner, D. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. [Link]

-

Reich, D. L., & Gschneidner, D. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. ACS Publications. [Link]

-

Busacca, C. A., Lorenz, J. C., Sabila, P., Haddad, N., & Senanayake, C. H. SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES. Organic Syntheses Procedure. [Link]

-

Singer, R. A., & Buchwald, S. L. (2002). An improved synthesis of functionalized biphenyl-based phosphine ligands. PubMed. [Link]

-

Shaw, W. J., et al. (2015). Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes. PNNL. [Link]

-

Emeléus, H. J., & Haszeldine, R. N. (1953). The chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. [Link]

-

Jin, Z., & Jiang, J. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed. [Link]

-

Arvia, A. J., Aymonino, P. J., & Schumacher, H. J. (1962). Infrared absorption spectra of bis(monofluorocarbonyl)—and bis(trifluoromethyl)—peroxides. SciSpace. [Link]

-

University of Washington. Polymer Chemistry Characterization Lab - Infrared Spectroscopy (FT-IR/ATR). [Link]

-

Kobayashi, Y., & Chinen, E. (1967). Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. PubMed. [Link]

-

Duan, M., et al. (2021). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. PMC - NIH. [Link]

-

Duan, M., et al. (2021). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. eScholarship, University of California. [Link]

-

Chemistry LibreTexts. (2024). 1.14: Fourier Transform Infrared Spectroscopy (FTIR). [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

Sources

- 1. CAS 650-52-2: Bis(trifluoromethyl)-chlorophosphine [cymitquimica.com]

- 2. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. An improved synthesis of functionalized biphenyl-based phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. solid | Sigma-Aldrich [sigmaaldrich.com]

A-Z of Bis(trifluoromethyl)chlorophosphine: A Deep Dive into its Reactivity

Abstract

Bis(trifluoromethyl)chlorophosphine, denoted as (CF₃)₂PCl, stands as a cornerstone reagent in the synthesis of advanced organophosphorus compounds. Its unique electronic architecture, dominated by two potent electron-withdrawing trifluoromethyl (CF₃) groups, imparts a distinct and highly valuable reactivity profile. The inherent electrophilicity at the phosphorus center, combined with a labile phosphorus-chlorine bond, makes it a versatile precursor for a vast array of phosphine derivatives. This guide provides an in-depth exploration of the synthesis, core reactivity, and practical applications of (CF₃)₂PCl, tailored for researchers and professionals in chemical synthesis and drug development. We will dissect its behavior with nucleophiles and oxidizing agents, detail its transformation into valuable ligands for catalysis, and provide validated experimental protocols to illustrate its synthetic utility.

Introduction: The Molecular Architecture and Its Implications

This compound is a colorless liquid characterized by a pyramidal phosphorus(III) center bonded to two trifluoromethyl groups and one chlorine atom. The defining feature of this molecule is the profound inductive effect of the two CF₃ groups. This intense electron withdrawal significantly depletes electron density from the phosphorus atom, leading to two critical consequences that govern its entire reactivity profile:

-

Enhanced Electrophilicity: The phosphorus center becomes highly electron-deficient and thus exceptionally susceptible to attack by a wide range of nucleophiles.

-

Polarized P-Cl Bond: The P-Cl bond is significantly polarized (Pᵟ⁺-Clᵟ⁻), rendering the chlorine atom an excellent leaving group in nucleophilic substitution reactions.

These electronic properties make (CF₃)₂PCl not just a simple chlorophosphine, but a powerful building block for installing the bis(trifluoromethyl)phosphino ((CF₃)₂P-) moiety, a group known to impart unique steric and electronic properties to the resulting molecules, particularly in the realm of coordination chemistry and catalysis.[1]

Synthesis of this compound

While various methods exist, a common and reliable laboratory-scale synthesis involves the chlorination of bis(trifluoromethyl)iodophosphine, (CF₃)₂PI. The iodo-precursor is often more accessible and can be cleanly converted to the desired chlorophosphine.

A typical procedure involves the reaction of (CF₃)₂PI with a mild chlorinating agent like antimony(III) chloride (SbCl₃) or mercury(II) chloride (HgCl₂). The reaction proceeds via a halide exchange mechanism, driven by the formation of more stable metal iodides.

Caption: Synthetic route to (CF₃)₂PCl via halide exchange.

The Core Reactivity Profile

The reactivity of (CF₃)₂PCl is dominated by two primary pathways: nucleophilic substitution at the phosphorus center and oxidation of the P(III) center to P(V).

Nucleophilic Substitution: The Workhorse Reaction

The highly reactive P-Cl bond is the focal point for the synthesis of a diverse family of tertiary phosphines and related derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic phosphorus atom, followed by the displacement of the chloride ion.

Caption: Major reactivity pathways of this compound.

Key Nucleophilic Reactions:

-

Hydrolysis: (CF₃)₂PCl reacts readily with water, even atmospheric moisture, to produce bis(trifluoromethyl)phosphinous acid ((CF₃)₂POH) and hydrochloric acid.[2][3] This reaction underscores the necessity of employing anhydrous conditions and inert atmospheres when handling this reagent.

-

Reaction with Organometallic Reagents: This is arguably the most powerful application of (CF₃)₂PCl. Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) provides a direct and efficient route to a wide range of tertiary phosphines, (CF₃)₂PR.[4] These products are often sought after as ligands for transition metal catalysis.

-

Reaction with Amines: Primary or secondary amines react with (CF₃)₂PCl to yield aminophosphines, (CF₃)₂PNR₂. These compounds are important intermediates and ligands in their own right.

-

Reaction with Alcohols and Alkoxides: In the presence of a base, alcohols react to form phosphinites, (CF₃)₂POR. These reactions further expand the library of accessible P(III) compounds.

Oxidation Reactions: Accessing the P(V) State

The phosphorus(III) center in (CF₃)₂PCl can be readily oxidized to the pentavalent state. This is a common feature of phosphines but is particularly efficient for this compound. The resulting P(V) species, such as phosphinyl chlorides, are also valuable synthetic intermediates.

-

Oxidation with Air or Peroxides: While many trialkylphosphines are sensitive to air oxidation, the electron-deficient nature of (CF₃)₂PCl makes it somewhat more stable.[5] However, controlled oxidation using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) efficiently yields the corresponding phosphinyl chloride, (CF₃)₂P(O)Cl.

-

Reaction with Chalcogens: Elemental sulfur (S₈) or selenium (Se) react smoothly with (CF₃)₂PCl to afford the corresponding thiophosphinyl chloride, (CF₃)₂P(S)Cl, and selenophosphinyl chloride, (CF₃)₂P(Se)Cl, respectively.

Application as a Ligand Precursor in Catalysis

While (CF₃)₂PCl itself is not typically used directly as a ligand, it is a premier starting material for the synthesis of highly specialized phosphine ligands. The (CF₃)₂P- group functions as a strong π-acceptor and imparts significant steric bulk. Ligands bearing this moiety are particularly effective in catalytic reactions where electron-poor, bulky phosphines are required to promote key steps in the catalytic cycle, such as reductive elimination in cross-coupling reactions.[1][6]

Derivatives of (CF₃)₂PCl are employed in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, as well as in gold-catalyzed cycloisomerization reactions.[6][7]

Spectroscopic Characterization

NMR spectroscopy is the primary tool for characterizing (CF₃)₂PCl and its derivatives. ³¹P and ¹⁹F NMR are particularly informative.

| Compound Class | Representative Structure | Typical ³¹P NMR Shift (δ, ppm) | Typical ¹⁹F NMR Shift (δ, ppm) |

| Chlorophosphine | (CF₃)₂PCl | ~80 to 100 | ~ -60 to -70 (doublet) |

| Tertiary Phosphine | (CF₃)₂PR | Varies with R | ~ -60 to -70 (doublet) |

| Phosphinyl Chloride | (CF₃)₂P(O)Cl | ~10 to 30 | ~ -65 to -75 (doublet) |

| Phosphinous Acid | (CF₃)₂POH | ~15 to 25 | ~ -65 to -75 (doublet) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from general knowledge and trends observed in related compounds.[8][9][10][11] The key diagnostic feature in ¹⁹F NMR is the doublet splitting arising from the two-bond coupling to the phosphorus atom (²JPF).[12]

Experimental Protocol: Synthesis of a Tertiary Phosphine

This section provides a representative, self-validating protocol for the synthesis of an aryl-bis(trifluoromethyl)phosphine using a Grignard reagent.

Objective: To synthesize Phenylbis(trifluoromethyl)phosphine, (CF₃)₂PPh, via nucleophilic substitution.

Causality: The Grignard reagent, Phenylmagnesium bromide (PhMgBr), acts as a potent source of the nucleophilic phenyl anion ("Ph⁻").[13] This nucleophile readily attacks the highly electrophilic phosphorus center of (CF₃)₂PCl, displacing the chloride leaving group to form the desired C-P bond.[4] The reaction is performed in an anhydrous ether solvent (like THF or Et₂O) to stabilize the Grignard reagent and under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the chlorophosphine and reaction of the Grignard reagent with atmospheric O₂ or CO₂.

Caption: Workflow for the synthesis of (CF₃)₂PPh from (CF₃)₂PCl.

Methodology:

-

System Preparation: A three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is flame-dried under vacuum and backfilled with dry nitrogen.

-

Reagent Charging: Anhydrous tetrahydrofuran (THF) is added via cannula, followed by this compound (1.0 eq).

-

Cooling: The reaction flask is cooled to 0 °C in an ice-water bath. This is a critical step to control the initial exotherm of the Grignard addition.

-

Grignard Addition: A solution of phenylmagnesium bromide (1.05 eq) in THF is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for an additional hour after the addition is complete, then allowed to warm to room temperature and stirred for a further 3 hours. Progress can be monitored by ³¹P NMR by carefully taking an inertly-quenched aliquot.

-

Workup: The reaction is cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Isolation: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure phenylbis(trifluoromethyl)phosphine.

-

Validation: The final product's identity and purity are confirmed by ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a powerful and versatile reagent whose reactivity is fundamentally governed by the strong electron-withdrawing nature of its trifluoromethyl substituents. This structural feature activates the P-Cl bond for facile nucleophilic substitution, providing a direct gateway to a vast catalog of tertiary phosphines, many of which are high-value ligands in homogeneous catalysis. Its controlled oxidation provides access to important P(V) building blocks. A thorough understanding of its reactivity profile, coupled with meticulous handling under anhydrous and inert conditions, enables chemists to harness its full synthetic potential in the development of novel molecules for pharmaceuticals, agrochemicals, and materials science.

References

-

Oberhammer, H., & Grobe, J. (n.d.). Bis(trifluoromethyl)phosphinous acid (CF3)2P-O-H: an example of a thermally stable phosphinous acid--synthesis, gas-phase structure, and rotational isomers. Semantic Scholar. Retrieved from [Link]

-

Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder ChemSafety. Retrieved from [Link]

-

(n.d.). Bis(trifluoromethyl)phosphinous Acid (CF3)2P-O-H: An Example of a Thermally Stable Phosphinous Acid—Synthesis, Gas-Phase Structure, and Rotational Isomers. ResearchGate. Retrieved from [Link]

-

Perry, G. L., & Schley, N. D. (2024). Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. Organic Letters. Retrieved from [Link]

-

(n.d.). ¹⁹F NMR spectrum of dry water CF3CF2C(O)CF(CF3)2 at 0.5 Tesla... ResearchGate. Retrieved from [Link]

-

(n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. ResearchGate. Retrieved from [Link]

-

(n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. Retrieved from [Link]

-

(n.d.). The Crucial Role of Phosphine Ligands in Modern Catalysis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

D. K. Anand, et al. (2015). Addition of CFCl3 to Aromatic Aldehydes via in Situ Grignard Reaction. PMC. Retrieved from [Link]

-

(n.d.). Phosphine oxides. Wikipedia. Retrieved from [Link]

-

M. J. H. Smith, et al. (n.d.). Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. Organometallics. Retrieved from [Link]

-

(n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. Retrieved from [Link]

-

(n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Retrieved from [Link]

-

(n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry. Retrieved from [Link]

-

(2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). 31 Phosphorus NMR. nmr-analysis.com. Retrieved from [Link]

-

(2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. NIH. Retrieved from [Link]

-

(n.d.). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications. Retrieved from [Link]

-

(n.d.). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Bis(trifluoromethyl)phosphine: solvent effects on nuclear magnetic resonance parameters. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

-

(n.d.). Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Oxford Instruments. Retrieved from [Link]

-

(n.d.). Phosphine, bis(trifluoromethyl)-. PubChem. Retrieved from [Link]

-

(2020). Progress in -Phosphine Oxide- Catalysis. EPFL. Retrieved from [Link]

-

(2024). Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Retrieved from [Link]

-

(2022). F -19 NMR Spectroscopy. YouTube. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. dovepress.com [dovepress.com]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. youtube.com [youtube.com]

- 12. Bis(trifluoromethyl)phosphine: solvent effects on nuclear magnetic resonance parameters - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. schnyderchemsafety.com [schnyderchemsafety.com]

Introduction: The Unique Role of (CF₃)₂PCl in Modern Synthesis

An In-depth Technical Guide to the Electrophilicity and Reactivity of Bis(trifluoromethyl)chlorophosphine

This compound, (CF₃)₂PCl, is a powerful and highly reactive organophosphorus reagent that serves as a critical building block in synthetic chemistry. Its significance stems from the unique electronic properties conferred by the two trifluoromethyl (CF₃) groups. These groups are among the most potent electron-withdrawing substituents in organic chemistry, a property that dramatically influences the reactivity of the adjacent phosphorus center.[1] This guide provides a comprehensive exploration of the core chemical principles governing (CF₃)₂PCl, focusing on its pronounced electrophilicity. We will delve into its electronic structure, reactivity patterns with nucleophiles, applications in the synthesis of advanced ligands, and the critical safety protocols required for its handling. This document is intended for researchers and drug development professionals seeking to leverage the unique characteristics of this versatile reagent.

Part 1: The Electronic Architecture of (CF₃)₂PCl - The Origin of Potent Electrophilicity

The exceptional reactivity of this compound is rooted in its electronic structure. The phosphorus atom is bonded to two trifluoromethyl groups and one chlorine atom. Both substituents are highly electronegative and exert a powerful negative inductive effect (-I).

-

Inductive Electron Withdrawal: The fluorine atoms in the CF₃ groups pull electron density away from the carbon atoms, which in turn pull density from the phosphorus atom.[1][2] This effect is additive, and the presence of two CF₃ groups creates a highly electron-deficient, or electrophilic, phosphorus center (δ+).

-

The P-Cl Bond: The phosphorus-chlorine bond is inherently polarized and serves as the primary reactive site for nucleophilic attack.[3] The intense electron-withdrawing nature of the CF₃ groups further weakens this bond and enhances the phosphorus atom's susceptibility to attack by electron-rich species.

This combination of effects renders (CF₃)₂PCl a significantly stronger electrophile compared to its alkyl or aryl analogues, such as dichlorodiphenylphosphine (Ph₂PCl) or chlorodiisopropylphosphine (iPr₂PCl).

Caption: Synthetic workflow from (CF₃)₂PCl to catalytic applications.

Part 4: Experimental Protocols and Safe Handling

Trustworthiness through Self-Validating Systems: The protocols described below are designed to be self-validating by emphasizing the causality behind each step. Success depends on the rigorous exclusion of atmospheric moisture and oxygen.

Safety Directive

This compound is a reactive and potentially toxic substance. It is corrosive and reacts with moisture to release HCl gas. [3]All manipulations must be performed in a well-ventilated fume hood. [4]Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate chemical-resistant gloves, is mandatory. [4]Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Hazard: Reacts violently with water. [5]* Toxicity: Can cause severe skin burns and eye damage. [4]Potentially fatal if inhaled. [5]* Handling: Always handle under an inert, dry atmosphere. Use dry, deoxygenated solvents.

Protocol: Synthesis of a Tertiary Phosphine via Organolithium Substitution

This protocol details the synthesis of (CF₃)₂P-Ph as a representative example.

1. System Preparation (The "Why"): To prevent the immediate hydrolysis of (CF₃)₂PCl and the quenching of the highly reactive phenyllithium, the entire apparatus must be free of water and oxygen.

- Step 1a: Assemble a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/vacuum inlet.

- Step 1b: Flame-dry the entire glass apparatus under high vacuum and then cool to room temperature under a positive pressure of dry nitrogen.

2. Reagent Preparation (The "Why"): Solvents must be rigorously dried to ensure the integrity of the reagents.

- Step 2a: In the flame-dried Schlenk flask, add anhydrous diethyl ether (100 mL) via cannula transfer.

- Step 2b: Cool the flask to -78 °C using a dry ice/acetone bath. This low temperature is crucial for controlling the exothermic reaction and preventing unwanted side reactions.

3. Reaction Execution (The "Why"): Slow, controlled addition of the electrophile to the nucleophile minimizes local concentration gradients and thermal spikes.

- Step 3a: To the cold ether, slowly add phenyllithium (1.1 equivalents) via syringe.

- Step 3b: In a separate, dry Schlenk flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (20 mL).

- Step 3c: Transfer the (CF₃)₂PCl solution to the dropping funnel via cannula.

- Step 3d: Add the (CF₃)₂PCl solution dropwise to the stirred phenyllithium solution over 30 minutes, maintaining the temperature at -78 °C.

4. Workup and Isolation (The "Why"): The workup is designed to quench any remaining reactive species and isolate the desired product from the lithium chloride byproduct.

- Step 4a: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

- Step 4b: Cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

- Step 4c: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

- Step 4d: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

- Step 4e: The crude product can be purified by vacuum distillation or chromatography to yield the pure tertiary phosphine.

Conclusion

This compound is a uniquely powerful electrophile due to the intense inductive effects of its two CF₃ substituents. This property makes it an indispensable reagent for the synthesis of highly electron-poor phosphines, which are valuable as ligands in homogeneous catalysis and for the development of novel materials. Its high reactivity, particularly its sensitivity to moisture, necessitates the use of stringent anhydrous and anaerobic handling techniques. A thorough understanding of its electronic nature and reactivity profile, as outlined in this guide, is essential for its safe and effective application in research and development.

References

-

Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. (2022). PMC. Retrieved from [Link]

-

Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. (n.d.). PMC. Retrieved from [Link]

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014). PubMed. Retrieved from [Link]

-

Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. (2024). ACS Publications. Retrieved from [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. Retrieved from [Link]

-

Molecular Structure of (CF3)2 PCl3: Infrared and Raman Spectra. (1966). Semantic Scholar. Retrieved from [Link]

-

bis[3,5-bis(trifluoromethyl)phenyl]phosphine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Electronic Structure Calculation of Cr 3+ and Fe 3+ in Phosphor Host Materials Based on Relaxed Structures by Molecular Dynamics Simulation. (2022). MDPI. Retrieved from [Link]

-

Recent Advances in Electrophilic CF3-Transfer Using Hypervalent Iodine(III) Reagents. (2025). Thieme. Retrieved from [Link]

-

An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. (n.d.). MDPI. Retrieved from [Link]

-

DRIVING NOVEL REACTIVITY BY DECODING THE ELECTRONIC STRUCTURE OF NONTRIGONAL PHOSPHORUS TRIAMIDES. (n.d.). DSpace@MIT. Retrieved from [Link]

-

Enabling nucleophilic reactivity in molecular calcium fluoride complexes. (2024). PMC. Retrieved from [Link]

-

DFT study on the electronic structure, energetics and spectral properties of several bis(organohydrazido(2-)) molybdenum complexes containing substituted phosphines and chloro atoms as ancillary ligands. (2025). ResearchGate. Retrieved from [Link]

-

Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (2024). PMC. Retrieved from [Link]

-

chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and coordination properties of new bis(phosphinomethyl)pyridine N,P,P'-trioxides. (n.d.). ScienceDirect. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). OPCW. Retrieved from [Link]

-

Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. (2023). MDPI. Retrieved from [Link]

-

Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. (n.d.). Pendidikan Kimia. Retrieved from [Link]

Sources

An In-depth Technical Guide to Bis(trifluoromethyl)chlorophosphine: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trifluoromethyl)chlorophosphine, with the chemical formula (CF₃)₂PCl, is a highly reactive organophosphorus compound that serves as a versatile building block in the synthesis of a variety of fluorinated molecules. Its unique structure, featuring two strongly electron-withdrawing trifluoromethyl groups attached to a phosphorus-chlorine backbone, imparts distinct chemical properties that are of significant interest in materials science, ligand design for catalysis, and the development of novel pharmaceuticals. The trifluoromethyl groups enhance lipophilicity and can improve metabolic stability in drug candidates.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on its boiling point. It further details a validated experimental protocol for its synthesis and purification, discusses its reactivity and thermal stability, and presents an analysis of its key spectroscopic features. This document is intended to serve as a valuable resource for researchers actively working with or considering the use of this reactive and versatile chemical intermediate.

Physicochemical Properties

The accurate determination of the physicochemical properties of this compound is paramount for its safe handling, purification, and use in subsequent chemical reactions. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂ClF₆P | [1] |

| Molecular Weight | 204.44 g/mol | [1] |

| Boiling Point | 21 °C at 760 mmHg | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Reactivity | Highly reactive, particularly with moisture | [2] |

The boiling point of this compound is a critical parameter, indicating its high volatility. The experimentally determined value of 21 °C at standard atmospheric pressure necessitates careful handling and storage procedures to prevent loss of material and ensure operator safety.

Synthesis and Purification

The synthesis of this compound is a challenging procedure due to the reactive nature of the product and its precursors. The following protocol is a synthesis of established methods for the preparation of related chlorophosphines, adapted for this specific compound. The synthesis of dialkylchlorophosphines often relies on the nucleophilic substitution of phosphorus trichloride (PCl₃).

Experimental Protocol: Synthesis of this compound

Step 1: Generation of the Trifluoromethylating Agent

The synthesis begins with the generation of a suitable trifluoromethyl nucleophile. A common method involves the use of a trifluoromethyl-containing organometallic reagent.

Step 2: Reaction with Phosphorus Trichloride

The trifluoromethyl nucleophile is then reacted with an excess of phosphorus trichloride in a suitable aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at low temperatures to control its exothermicity.

Step 3: Work-up and Isolation

Following the reaction, the excess phosphorus trichloride and the solvent are carefully removed by distillation. The crude this compound is then isolated.

Step 4: Purification

Due to its low boiling point, purification of this compound is best achieved by vacuum distillation or Kugelrohr distillation.[3] This technique is suitable for small quantities of volatile liquids and minimizes thermal stress on the compound. The purification should be conducted under a dynamic inert atmosphere to prevent contact with moisture.

Reactivity and Thermal Stability

This compound is a highly reactive compound, primarily due to the labile phosphorus-chlorine bond.[2] It readily undergoes nucleophilic substitution reactions at the phosphorus center, making it a valuable precursor for the synthesis of various trifluoromethyl-containing phosphines and their derivatives.

Reactivity with Moisture: The compound is particularly sensitive to moisture, hydrolyzing to produce corrosive hydrogen chloride (HCl) gas.[2] Therefore, all handling and reactions must be performed under strictly anhydrous conditions using inert atmosphere techniques.

Thermal Stability: While specific studies on the thermal decomposition of this compound are limited, chlorophosphines, in general, can exhibit varying degrees of thermal stability. The presence of the strongly electron-withdrawing trifluoromethyl groups may influence the stability of the P-Cl bond. It is advisable to store the compound at low temperatures and to use it promptly after purification.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: Phosphorus-31 NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. The ³¹P chemical shift of this compound is expected to be in a region characteristic of trivalent phosphorus compounds bonded to chlorine and electron-withdrawing groups. The signal will likely appear as a septet due to coupling with the six equivalent fluorine atoms of the two trifluoromethyl groups.

-

¹⁹F NMR: Fluorine-19 NMR spectroscopy provides valuable information about the electronic environment of the trifluoromethyl groups. A single resonance is expected for the six equivalent fluorine atoms, which will be split into a doublet due to coupling with the phosphorus-31 nucleus. The chemical shift will be indicative of a CF₃ group attached to a phosphorus atom.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. The spectra are expected to be dominated by strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl groups, typically in the 1100-1300 cm⁻¹ region. The P-Cl stretching frequency will also be present at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Characteristic fragment ions resulting from the loss of chlorine, trifluoromethyl groups, or fluorine atoms can also be expected, providing further structural confirmation. A notable fragment would be the loss of a CF₃ group, resulting in a fragment ion with a mass-to-charge ratio of m/z 69 less than the parent ion.[1]

Safe Handling and Storage

Given its high reactivity and low boiling point, this compound must be handled with extreme care in a well-ventilated fume hood.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen to prevent contact with air and moisture.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition. Refrigeration is recommended to minimize vapor pressure.

Conclusion

This compound is a valuable but challenging reagent due to its high reactivity and volatility. A thorough understanding of its physicochemical properties, particularly its low boiling point, is essential for its successful synthesis, purification, and application. The synthetic and spectroscopic information provided in this guide serves as a foundational resource for researchers in organic synthesis, materials science, and drug discovery, enabling them to safely and effectively utilize this potent chemical building block in their research endeavors.

References

-

Wikipedia. Bis(trifluoromethyl)peroxide. [Link]

-

National Center for Biotechnology Information. Bis(bicyclo[1.1.1]pentyl)chlorophosphine as a Precursor for the Preparation of Bis(bicyclo[1.1.1]pentyl)phosphines. [Link]

-

ScienceDirect. A new synthesis of 1,2-bis(bis(trifluoromethyl)phosphino)ethane. [Link]

-

Organic Syntheses. bis[3,5-bis(trifluoromethyl)phenyl]phosphine. [Link]

- CoLab. The kinetics and the mechanism of the thermal decomposition of bis(trifluoromethyl) trioxide. The influence of carbonmonoxide on its decomposition.

-

Semantic Scholar. Molecular Structure of (CF3)2 PCl3: Infrared and Raman Spectra. [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

ResearchGate. Complete analysis of the 31P and 19F NMR spectra of [(PF3)3Mo(CO)3]. [Link]

-

ResearchGate. Raman (left) and IR (right) spectra of chloroform-extracted.... [Link]

-

University of Sheffield. 31 Phosphorus NMR. [Link]

-

Royal Society of Chemistry. Raman- and infrared-spectroscopic investigations of dilute aqueous phosphoric acid solutions. [Link]

-

Advanced Chemistry Development. Fragment loss of CF3 group. [Link]

-

National Institute of Standards and Technology. Mass Spectra of Fluorocarbons. [Link]

-

MDPI. IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF. [Link]

-

Springer. Phosphorus-31 NMR Spectroscopy. [Link]

-

Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

CFM-ID. Compound Identification. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

-

National Center for Biotechnology Information. Trifluoromethyl | CF3 | CID 137518. [Link]

-

University of the West Indies. NMR Spectroscopy Primer. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

University of Sheffield. 19Flourine NMR. [Link]

-

Reddit. Is CF3 not visible in 13C NMR?. [Link]

Sources

Quantum mechanical calculations for Bis(trifluoromethyl)chlorophosphine

An In-Depth Technical Guide to Quantum Mechanical Calculations for Bis(trifluoromethyl)chlorophosphine, ((CF₃)₂PCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, (CF₃)₂PCl, is a highly reactive organophosphorus compound utilized in specialized synthesis.[1] Its high reactivity is largely due to the phosphorus-chlorine bond, which is susceptible to nucleophilic substitution, and the presence of two trifluoromethyl groups, which significantly influence its electronic properties and stability.[1] Understanding the intricate relationship between its structure and electronic character is paramount for predicting its reactivity, designing novel synthetic pathways, and developing new molecules, including potential pharmaceutical candidates. This guide provides a comprehensive, technically-grounded protocol for performing and validating quantum mechanical calculations on (CF₃)₂PCl, moving from fundamental theory to practical application and robust result interpretation.

Introduction: The Rationale for a Computational Approach

The trifluoromethyl (CF₃) group is a cornerstone in medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, its strong electron-withdrawing nature profoundly alters the electronic landscape of a molecule. In (CF₃)₂PCl, the cumulative inductive effect of two CF₃ groups makes the phosphorus atom highly electron-deficient, thereby activating the P-Cl bond.

While experimental studies are indispensable, they can be resource-intensive and may not fully elucidate transient states or the underlying electronic factors governing reactivity. Quantum mechanical (QM) calculations offer a powerful, complementary approach. By solving approximations of the Schrödinger equation, we can reliably predict a range of molecular properties in silico, including:

-

Equilibrium Geometries: Precise bond lengths and angles.

-

Vibrational Frequencies: For characterization and comparison with experimental Infrared (IR) and Raman spectra.

-

Electronic Properties: Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges.

-

Thermochemical Data: Enthalpies of formation and reaction energies.

This guide establishes a self-validating computational workflow designed for accuracy and reproducibility, grounded in established theoretical principles.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any QM calculation is fundamentally determined by the choice of the theoretical method and the basis set. For a molecule like (CF₃)₂PCl, containing second and third-row elements (P, Cl) and highly electronegative fluorine, these choices are critical.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations on medium to large-sized molecules due to its excellent balance of computational cost and accuracy.[2] DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is a robust and extensively validated choice for a broad range of organic and organometallic systems. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with significant charge separation, such as the P-Cl bond in our target molecule. Studies on organophosphorus compounds have repeatedly demonstrated the reliability of B3LYP for predicting geometries and vibrational spectra.[3]

Basis Sets: The Language of Electrons